[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
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Overview
Description
[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a pyridine ring, and a boronic acid group, making it a valuable building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification to form the 1,3,4-oxadiazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid reagent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like ethanol or toluene.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the oxadiazole and pyridine rings can engage in π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]boronic acid
- [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-4-yl]boronic acid
- [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diyl]boronic acid
Uniqueness
[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the boronic acid group on the pyridine ring can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
IUPAC Name |
[5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BN3O3/c18-14(19)11-6-10(7-15-8-11)13-17-16-12(20-13)9-4-2-1-3-5-9/h1-8,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJUYUAIMZRXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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